2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
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Overview
Description
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is an organic compound with the molecular formula C28H16Br4N2 and a molecular weight of 700.06 g/mol It is a derivative of pyrazine, characterized by the presence of four bromophenyl groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazine ring . The reaction conditions often include refluxing the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . Additionally, the presence of bromine atoms can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Similar structure but with carboxylic acid groups instead of bromine atoms.
2,3,5,6-Tetrakis(4-methylphenyl)pyrazine: Contains methyl groups instead of bromine atoms.
2,3,5,6-Tetrakis(4-nitrophenyl)pyrazine: Contains nitro groups instead of bromine atoms.
Uniqueness
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C28H16Br4N2 |
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Molecular Weight |
700.1 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(4-bromophenyl)pyrazine |
InChI |
InChI=1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H |
InChI Key |
GYJBLGCTJJHWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
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